![molecular formula C12H22O3 B2387887 2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol CAS No. 2248385-23-9](/img/structure/B2387887.png)
2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol, also known as DUOL, is a spirocyclic compound that has gained significant attention in the field of medicinal chemistry due to its unique structure and potential therapeutic applications. DUOL is a chiral compound that can exist in two enantiomeric forms, making it an attractive target for asymmetric synthesis.
Wirkmechanismus
The mechanism of action of 2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and inflammation. 2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in regulating gene expression. HDAC inhibitors have been shown to induce cell cycle arrest and apoptosis in cancer cells. 2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol also inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and immune responses.
Biochemical and Physiological Effects:
2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may be attributed to its inhibition of HDACs. It has also been reported to inhibit the migration and invasion of cancer cells, which may be due to its anti-inflammatory properties. In addition, 2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol has been shown to exhibit antibacterial activity by disrupting bacterial cell membranes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol is its unique spirocyclic structure, which may provide opportunities for the development of novel drugs with improved efficacy and selectivity. However, the synthesis of 2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol can be challenging and requires specialized equipment and expertise. Furthermore, the mechanism of action of 2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol is not fully understood, which may limit its potential therapeutic applications.
Zukünftige Richtungen
Several future directions for research on 2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol include:
1. Investigation of the structure-activity relationship of 2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol and its analogs to identify compounds with improved efficacy and selectivity.
2. Exploration of the potential of 2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol as a lead compound for the development of novel HDAC inhibitors for the treatment of cancer.
3. Evaluation of the in vivo pharmacokinetics and toxicity of 2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol to assess its potential as a therapeutic agent.
4. Investigation of the potential of 2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol as a topical antimicrobial agent for the treatment of skin infections.
5. Study of the effects of 2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol on other signaling pathways involved in cancer cell growth and inflammation.
In conclusion, 2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol is a spirocyclic compound with promising therapeutic applications in the fields of oncology, inflammation, and antimicrobial therapy. Further research is needed to fully understand its mechanism of action and to explore its potential as a lead compound for drug development.
Synthesemethoden
2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol can be synthesized via a one-pot reaction of 2-hydroxy-3-methylbutyraldehyde and 1,3-propanediol in the presence of a Lewis acid catalyst. The reaction proceeds through a spirocyclization mechanism, resulting in the formation of 2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol as a single diastereomer. This method provides a simple and efficient route to access 2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol in high yields and purity.
Wissenschaftliche Forschungsanwendungen
2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol has been shown to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. It has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, 2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol has shown potent antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
2-(2,9-dioxaspiro[5.5]undecan-3-yl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3/c1-10(8-13)11-2-3-12(9-15-11)4-6-14-7-5-12/h10-11,13H,2-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYVYDIJZQPZPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCC2(CCOCC2)CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,6-Dimethyl-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B2387806.png)
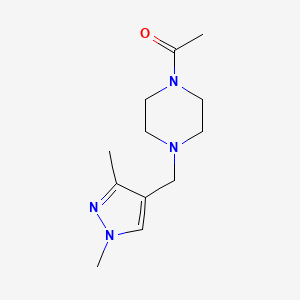
![Ethyl 5-(4-bromobenzamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2387808.png)
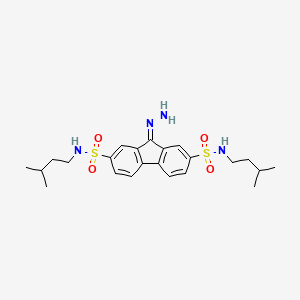
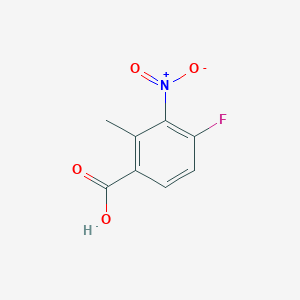

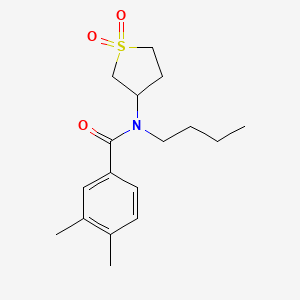
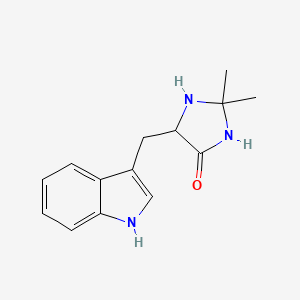
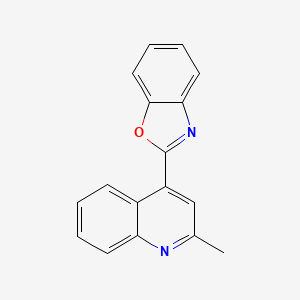

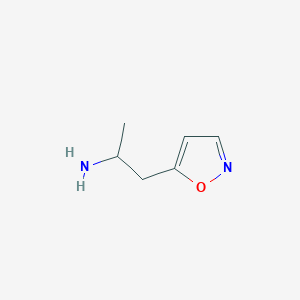


![4-Methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid](/img/structure/B2387827.png)